molecular formula C15H19BrN2O2 B8051353 tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B8051353
M. Wt: 339.23 g/mol
InChI Key: CTOCBSZMSKYICA-UHFFFAOYSA-N
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Description

tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a spirocyclic compound featuring a four-membered azetidine ring fused to a partially saturated indole moiety via a spiro junction at the azetidine C3 and indole C3' positions. The tert-butyl carbamate group at the azetidine N1 position enhances steric protection and solubility, while the bromine substituent at the indole 5'-position provides a reactive site for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name

tert-butyl 5-bromospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-5-4-10(16)6-11(12)15/h4-6,17H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOCBSZMSKYICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS No. 2059972-24-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H19BrN2O2
  • Molecular Weight : 339.23 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure, which is significant for its biological interactions.

Research indicates that compounds with similar structural frameworks often interact with biological targets such as receptors or enzymes, influencing pathways related to inflammation, immune response, and cell proliferation. Specific studies have focused on the interaction of azetidine derivatives with Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in immune signaling .

Antitumor Activity

A study investigating the activity of various azetidine derivatives reported that certain modifications enhance the antiproliferative effects against cancer cell lines. While specific data on this compound is limited, it is hypothesized that its structural characteristics may confer similar antitumor properties as observed in related compounds .

Case Studies

  • TLR Agonism : A comparative study evaluated the potency of various azetidine derivatives on TLR7 and TLR8 activation using HEK293 cells. The results indicated that modifications in the azetidine structure could significantly affect receptor activation and subsequent immune responses .
  • Antiproliferative Effects : Another investigation into heterocyclic scaffolds revealed that certain azetidine-based compounds exhibited promising activity against pancreatic cancer cell growth. Although this compound was not directly tested, its structural analogs suggested potential for similar efficacy .

Data Tables

PropertyValue
CAS Number2059972-24-4
Molecular FormulaC15H19BrN2O2
Molecular Weight339.23 g/mol
StructureSpirocyclic
Potential ApplicationsAntitumor, Immune Modulation
Study ReferenceBiological Activity Assessed
TLR7/8 Agonism
Antiproliferative Effects
Cancer Cell Growth Inhibition

Scientific Research Applications

Biological Applications

Pharmacological Potential
The unique structural features of tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate suggest potential applications in drug discovery and development. The presence of the bromine atom and the spirocyclic framework may enhance its interaction with biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with spirocyclic structures often exhibit anticancer properties. A study evaluating similar spiro compounds demonstrated their ability to inhibit tumor growth in vitro, suggesting that this compound may possess similar effects .
  • Neuroprotective Effects : Another area of investigation is the neuroprotective potential of this compound. Preliminary studies on related indole derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be a pathway worth exploring for this compound .

Synthetic Applications

Building Block in Organic Synthesis
Due to its unique structural characteristics, this compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules.

Synthesis Pathways

The synthesis typically involves multi-step reactions starting from simpler precursors. The bromine substituent allows for further functionalization through nucleophilic substitution reactions, enabling the introduction of diverse functional groups .

Material Science Applications

Polymer Chemistry
The compound's reactivity can be harnessed in polymer chemistry to create novel materials with specific properties. By incorporating this compound into polymer matrices, researchers can develop materials with enhanced mechanical and thermal properties.

Experimental Data

A comparative study on polymers modified with different spirocyclic compounds showed that those incorporating this compound exhibited improved tensile strength and thermal stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Spiro System Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate Bromo (5'), 1',2'-dihydroindole Azetidine-indole ~344 (inferred) Halogenated spiro scaffold for cross-coupling; potential intermediate in drug discovery.
tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate Amino (5'), 1',2'-dihydroindole Azetidine-indole 275.35 Nucleophilic amino group enables amide bond formation; used in peptide-mimetic synthesis.
tert-Butyl 6'-chloro-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate Chloro (6'), oxo (2'), fully saturated indoline Azetidine-indoline 308.76 Oxo group increases polarity; chloro substituent less reactive than bromo in coupling reactions.
tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate Bromo (5'), tetrahydro-pyran Indoline-pyran 368.27 Pyran ring introduces oxygen heteroatom, altering conformational flexibility and solubility.
tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate Methyl (5'), 1',2'-dihydroindole Azetidine-indole 274.36 Methyl group enhances lipophilicity; used in CNS-targeting drug candidates.

Key Analysis:

Substituent Effects: Bromo vs. Amino/Chloro: Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) enhance its utility in Suzuki-Miyaura cross-coupling reactions, making the target compound valuable for constructing biaryl systems . In contrast, the amino-substituted analog () serves as a nucleophilic handle for further derivatization. Oxo vs.

Spiro Ring Systems :

  • Azetidine’s four-membered ring introduces significant ring strain, increasing reactivity compared to six-membered pyran () or pyrrolidine systems. This strain can be exploited in ring-opening reactions or stabilization via tert-butyl carbamate protection .

Synthetic Routes :

  • The target compound’s synthesis likely mirrors methods for analogs, such as Ugi multicomponent reactions () or Boc-protection strategies (). For example, spiroazetidine-indole scaffolds are constructed via cyclization of azetidine precursors with brominated indole derivatives under basic conditions .

Applications: Brominated spiro compounds are pivotal in medicinal chemistry, particularly as intermediates for non-nucleoside reverse transcriptase inhibitors (NNRTIs) or kinase inhibitors (). The dihydroindole component may reduce metabolic degradation compared to fully aromatic indoles .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate?

The synthesis typically involves Boc protection of the spiroazetidine-indole core, followed by bromination. For example, tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) are used to introduce the Boc group to the nitrogen atom . Bromination may occur at the 5'-position of the indole ring using bromine or electrophilic brominating agents. Reaction conditions (e.g., temperature, stoichiometry) must be carefully controlled to avoid over-bromination or decomposition .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the spirocyclic structure, bromine substitution, and Boc group integrity. Key signals include the tert-butyl group (~1.3–1.6 ppm in ¹H NMR) and carbonyl carbons (~150–170 ppm in ¹³C NMR) .
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities, particularly in spirocyclic systems. SHELX programs are widely used for refinement .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₆H₁₉BrN₂O₃: ~375.25 g/mol) .

Q. How should this compound be stored to ensure stability during experiments?

Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid repeated freeze-thaw cycles, as moisture or thermal stress can hydrolyze the Boc group. Solutions in DMSO or THF should be aliquoted and used within one month .

Advanced Research Questions

Q. How can structural ambiguities in spiroazetidine-indole derivatives be resolved using crystallographic data?

Single-crystal X-ray diffraction is the gold standard. For example, in related spiroindole compounds, SHELXL refinement revealed bond lengths and angles critical for distinguishing between tautomers or stereoisomers . Challenges include obtaining high-quality crystals—slow evaporation from dichloromethane/hexane mixtures is often effective. Twinning or disorder in crystals may require advanced refinement protocols (e.g., using PLATON or OLEX2) .

Q. How should researchers address contradictions in spectroscopic data during synthesis optimization?

Discrepancies in NMR or MS data often arise from impurities or regioisomers. For example, incomplete Boc protection may yield a mixture of unprotected and mono-/di-Boc products. Strategies include:

  • Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to isolate the target compound .
  • Reaction Monitoring : In-situ IR or TLC to track Boc group incorporation and bromination progress .

Q. What pharmacological applications are plausible for this spiroazetidine-indole derivative?

Similar brominated spiroindoles are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The 5'-bromo group enhances binding to hydrophobic pockets in viral enzymes . Structure-activity relationship (SAR) studies can optimize substituents for potency and selectivity .

Q. What mechanistic insights guide the use of this compound in multicomponent reactions (MCRs)?

The spiroazetidine’s strained ring and indole’s electron-rich system enable participation in organocatalyzed Petasis or Ugi reactions. For instance, the Boc group stabilizes intermediates, while the bromine acts as a directing group in cross-coupling reactions .

Q. How can purity be optimized for sensitive downstream applications (e.g., biological assays)?

  • Recrystallization : Use ethyl acetate/hexane mixtures to remove polar by-products.
  • Flash Chromatography : Employ gradients of ethyl acetate in cyclohexane (e.g., 1:4 to 1:2) for higher resolution .
  • Quality Control : LC-MS with >95% purity thresholds is mandatory for in vitro testing .

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